[2-(Butylamino)-2-oxoethyl]phosphonic acid
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Overview
Description
[2-(Butylamino)-2-oxoethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One of the most common methods for preparing phosphonic acids involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis.
Direct Methods Using Phosphorous Acid: Another approach involves the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale synthesis using the aforementioned synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Butylamino)-2-oxoethyl]phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where the phosphonic acid group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine oxides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups into molecules.
- Employed in the design of supramolecular or hybrid materials due to its coordination properties .
Biology:
- Investigated for its bioactive properties, including potential use as a drug or pro-drug.
- Utilized in bone targeting and medical imaging applications .
Medicine:
- Explored for its potential in drug development, particularly for targeting specific biological pathways.
Industry:
- Applied in the functionalization of surfaces and materials for various industrial applications.
- Used in the oil industry for its coordination properties .
Mechanism of Action
The mechanism by which [2-(Butylamino)-2-oxoethyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aminophosphonic Acids: Compounds with similar structures but different alkyl or aryl groups attached to the phosphonic acid.
Organophosphorus Compounds: A broad class of compounds containing phosphorus, including phosphonates and phosphine oxides.
Uniqueness:
- [2-(Butylamino)-2-oxoethyl]phosphonic acid is unique due to its specific butylamino group, which imparts distinct chemical and physical properties compared to other phosphonic acids.
- Its ability to form strong coordination bonds and its bioactive properties make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
66958-99-4 |
---|---|
Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
[2-(butylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H14NO4P/c1-2-3-4-7-6(8)5-12(9,10)11/h2-5H2,1H3,(H,7,8)(H2,9,10,11) |
InChI Key |
XSHUKGCVDBQESI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CP(=O)(O)O |
Origin of Product |
United States |
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